Benz(f)isoindoline, 2-ethyl-, citrate

Description

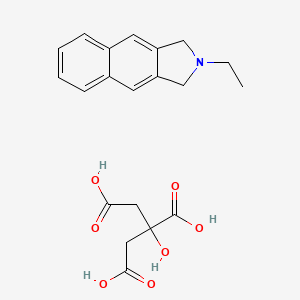

Benz(f)isoindoline, 2-ethyl-, citrate is a synthetic organic compound combining a benzisoindoline core with an ethyl substituent and a citrate counterion. The benzisoindoline moiety consists of a fused bicyclic structure incorporating a benzene ring and an isoindoline system, which is modified by an ethyl group at the 2-position. The citrate salt form enhances solubility and stability, making it suitable for pharmaceutical or industrial applications, such as intermediate synthesis or formulation excipients .

Properties

CAS No. |

100447-49-2 |

|---|---|

Molecular Formula |

C20H23NO7 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-ethyl-1,3-dihydrobenzo[f]isoindole;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C14H15N.C6H8O7/c1-2-15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,2,9-10H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

VJCTVQVKHVLAPD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=CC3=CC=CC=C3C=C2C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindoline derivatives, including Benz(f)isoindoline, 2-ethyl-, citrate, can be achieved through several methods. One common approach involves the use of a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) . Another method involves the programmable enantioselective one-pot synthesis of isoindolines .

Industrial Production Methods: Industrial production of isoindoline derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benz(f)isoindoline, 2-ethyl-, citrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the isoindoline structure .

Common Reagents and Conditions: Common reagents used in the reactions of isoindoline derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the Fischer indole synthesis involves the use of phenylhydrazine hydrochloride and methanesulfonic acid under reflux conditions .

Major Products Formed: The major products formed from the reactions of Benz(f)isoindoline, 2-ethyl-, citrate depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield isoindolinone derivatives, while reduction reactions may produce fully reduced isoindoline compounds .

Scientific Research Applications

Benz(f)isoindoline, 2-ethyl-, citrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Isoindoline derivatives have been studied for their potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . Additionally, these compounds are used in the synthesis of various pharmaceuticals and natural products .

Mechanism of Action

The mechanism of action of Benz(f)isoindoline, 2-ethyl-, citrate involves its interaction with specific molecular targets and pathways. Isoindoline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural motifs with aromatic esters, citrate salts, and nitrogen-containing heterocycles. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

- Core Structure : Unlike simpler esters (e.g., ethyl benzoate), Benz(f)isoindoline, 2-ethyl-, citrate incorporates a fused bicyclic system, which may confer rigidity and influence binding interactions in biological systems .

- Solubility: The citrate salt enhances aqueous solubility compared to non-ionic esters like ethyl benzoate, which are hydrophobic .

Toxicity Profiles

Table 2: Toxicity Comparison

*Inferred from analogs; further testing required.

- Acute Toxicity : Ethyl and methyl benzoates exhibit low acute toxicity (LD₅₀ >1000 mg/kg), whereas benzyl chloride is highly toxic . The citrate moiety may reduce toxicity compared to halogenated analogs.

- Environmental Impact : Esters like ethyl benzoate show moderate environmental persistence, but citrate salts may degrade more readily due to hydrophilic character .

Methodological Considerations in Similarity Analysis

Computational methods for comparing compound similarity (e.g., structural fingerprints or pharmacophore modeling) highlight that minor substituent changes (e.g., ethyl vs. methyl groups) can significantly alter biological activity despite structural parallels . For instance, the ethyl group in Benz(f)isoindoline may enhance lipophilicity compared to methyl benzoate, affecting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.